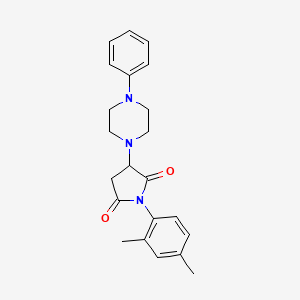
2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one, also known as 4-CEC, is a research chemical that falls under the cathinone class. It is a synthetic stimulant that is often used for scientific research purposes. The chemical structure of 4-CEC is similar to other cathinone compounds such as Mephedrone and Methylone. The purpose of
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor. It also increases the release of these neurotransmitters, leading to increased stimulation and euphoria.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one are similar to other cathinone compounds. It produces a range of effects such as increased energy, alertness, and euphoria. It also increases heart rate, blood pressure, and body temperature. Prolonged use of 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one can lead to adverse effects such as insomnia, anxiety, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one for lab experiments include its availability, low cost, and high purity. It is also a useful tool for studying the structure-activity relationship of cathinone compounds. However, the limitations of using 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one include its potential for abuse and its adverse effects on human health.
Orientations Futures
There are several future directions for the study of 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one. One area of research is the development of new cathinone compounds with improved safety and efficacy profiles. Another area of research is the study of the long-term effects of cathinone compounds on human health. Additionally, the use of 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one as a reference standard for analytical purposes and as a calibration standard for mass spectrometry will continue to be an important area of research.
Conclusion
In conclusion, 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one, or 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one, is a synthetic stimulant that is often used for scientific research purposes. The synthesis of 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one involves the reaction of 4-chlorobenzaldehyde with pyrrolidine and ethylamine. The mechanism of action of 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. The biochemical and physiological effects of 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one are similar to other cathinone compounds. The advantages of using 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one for lab experiments include its availability, low cost, and high purity. However, the limitations of using 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one include its potential for abuse and its adverse effects on human health. There are several future directions for the study of 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one, including the development of new cathinone compounds and the study of the long-term effects of cathinone compounds on human health.
Méthodes De Synthèse
The synthesis of 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one involves the reaction of 4-chlorobenzaldehyde with pyrrolidine and ethylamine. The reaction takes place in the presence of a catalyst and produces 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one as the final product. The purity of 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one can be increased through various purification techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one is primarily used for scientific research purposes. It is often used as a reference standard for analytical purposes and as a calibration standard for mass spectrometry. It is also used in the development of new drugs and as a tool for studying the structure-activity relationship of cathinone compounds.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-5-3-10(4-6-11)9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWLOSYCPFWTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2747550.png)
![2-Benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carbonitrile](/img/structure/B2747551.png)

![1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2747553.png)
![1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-1,3-benzodiazole](/img/structure/B2747554.png)
![N-(cyclohexylmethyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2747555.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-methylthiophene-2-carbonyl)piperazine](/img/structure/B2747560.png)

![2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2747562.png)
![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2747563.png)